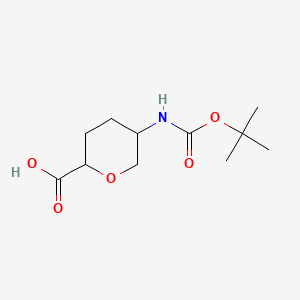

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is a compound that features a Boc-protected amino group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amino groups from undesired reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The Boc-protected amino acid can be obtained in high yields through this method .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially under acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Acidic conditions, nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or esters.

Applications De Recherche Scientifique

Synthetic Applications in Medicinal Chemistry

1.1. Building Block for Amino Acids

This compound serves as a vital building block for the synthesis of γ-amino acids. It can be utilized in decarboxylative coupling reactions, allowing for the efficient transformation of α-amino acids into γ-amino acids with high yields. For instance, a study demonstrated that the direct decarboxylative coupling of Boc-Pro-OH with 2-benzylacrylic acid yielded the corresponding γ-amino acid with a yield of 57% under optimized conditions .

1.2. Synthesis of Bioactive Compounds

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid has been employed in the synthesis of various bioactive molecules, including inhibitors for enzymes such as acetylcholinesterase and GPIIb/IIIa antagonists. Its Boc-protected form allows for selective reactions that are crucial in drug discovery .

Applications in Organic Synthesis

2.1. Traceless Activation Group

The compound has been explored as a traceless activation group in radical Michael additions, facilitating the formation of complex molecules without the need for protecting groups that would require later removal . This application highlights its utility in streamlining synthetic pathways.

2.2. Versatile Intermediate

As an intermediate, it plays a role in synthesizing various heterocycles and functionalized compounds that are pivotal in pharmaceutical chemistry. Its structure allows for modifications that lead to diverse chemical entities .

Case Studies

3.1. Synthesis of γ-Amino Acids

A notable case involved using this compound to synthesize γ-amino acids from natural α-amino acids through a decarboxylative conjugate addition process. The reaction conditions were optimized to achieve yields ranging from 57% to 97%, demonstrating its efficiency and versatility .

3.2. Development of Inhibitors

Another study focused on the development of irreversible inhibitors targeting botulinum neurotoxins, where derivatives of this compound were used to create potent inhibitors with favorable kinetic properties . The structural modifications facilitated by the Boc group allowed for enhanced binding affinity and selectivity.

Data Tables

Mécanisme D'action

The mechanism of action of 5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Boc-amino)pentanoic acid

- 5-(Boc-amino)valeric acid

- N-(tert-Butoxycarbonyl)-5-aminovaleric acid

Uniqueness

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid is unique due to its tetrahydropyran ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications where such structural features are advantageous, such as in the synthesis of cyclic peptides and other complex molecules .

Activité Biologique

5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid (5-(Boc-Ah)-THP-2-COOH) is a compound notable for its structural features that include a tetrahydropyran ring, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. This unique structure allows it to serve as a versatile building block in synthetic organic chemistry, particularly in the development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides while exhibiting enhanced stability and resistance to enzymatic degradation.

The molecular formula of this compound is C₁₁H₁₉N₁O₅. The synthesis of this compound typically involves several steps that can be optimized for yield and purity, making it suitable for both laboratory-scale and industrial applications. The Boc group can be selectively removed under mild acidic conditions, facilitating further reactions such as peptide bond formation with other amino acids.

Biological Activity and Applications

While this compound itself may not exhibit direct biological activity, its derivatives often play crucial roles as intermediates in the synthesis of bioactive compounds. The presence of the Boc-protected amino group allows for selective reactions essential in pharmaceutical development. For instance, it can be utilized in synthesizing γ-amino acids or other biologically relevant structures through various coupling reactions.

Table 1: Biological Activity of Derivatives

Case Studies

- Peptidomimetics Development : Research has shown that derivatives of this compound are effective in creating peptidomimetics that can enhance therapeutic efficacy while minimizing degradation by proteolytic enzymes. These derivatives are crucial in drug design aimed at various diseases, including cancer and neurodegenerative disorders.

- Neuroprotective Studies : In a study involving SH-SY5Y neuroblastoma cells, compounds derived from this compound demonstrated significant neuroprotective effects. The compounds were tested against oxidative stress induced by hydrogen peroxide, showing potential for developing treatments for neurodegenerative diseases .

- Antimicrobial Activity : Certain derivatives have been evaluated for their antimicrobial properties, particularly against multidrug-resistant strains such as Staphylococcus aureus. The activity levels were measured using minimum inhibitory concentration (MIC) assays, highlighting the potential of these compounds in addressing antibiotic resistance .

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROSRTMHTJHLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.